molecular formula C13H12O B14374335 2-Phenylcyclohepta-2,4-dien-1-one CAS No. 91309-46-5

2-Phenylcyclohepta-2,4-dien-1-one

Cat. No.: B14374335
CAS No.: 91309-46-5
M. Wt: 184.23 g/mol
InChI Key: NUXRGNYETLGROS-UHFFFAOYSA-N
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Description

2-Phenylcyclohepta-2,4-dien-1-one is an organic compound with the molecular formula C13H12O and a molecular weight of 184.23 g/mol . This compound features a seven-membered cycloheptadienone ring system substituted with a phenyl group, a structure that is of significant interest in synthetic organic chemistry . Compounds with this core scaffold can serve as versatile intermediates or building blocks for the synthesis of more complex molecular architectures. Researchers value this structure for its potential in cycloaddition reactions and as a precursor in material science research. The conjugated dienone system can undergo various reactions, including nucleophilic additions and pericyclic reactions, making it a valuable substrate for method development and the exploration of new chemical spaces. Like many specialized organic reagents, it may also find application in ligand design for catalytic systems or in the study of novel photochemical processes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

91309-46-5

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2-phenylcyclohepta-2,4-dien-1-one

InChI

InChI=1S/C13H12O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1-5,7-9H,6,10H2

InChI Key

NUXRGNYETLGROS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Phenyllithium Addition to Cycloheptenone

A foundational approach involves the conjugate addition of phenyllithium to cycloheptenone, followed by oxidation to install the α,β-unsaturated ketone moiety. In a representative procedure, cycloheptenone (1.0 g, 9.1 mmol) in dry tetrahydrofuran (THF, 30 mL) is treated with phenyllithium (1.8 M in butyl ether, 7.6 mL) at −78°C, yielding a tertiary allylic alcohol after 3 h. Subsequent oxidation with NaIO4-SiO2 and catalytic 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in dichloromethane (DCM) at room temperature affords 3-phenylcyclohept-2-en-1-one in 41% yield. While this method directly installs the phenyl group, the moderate yield underscores challenges in stabilizing the intermediate allylic alcohol during oxidation.

Grignard Reagent Modifications

Alternative organometallic reagents, such as phenylmagnesium bromide, have been employed under analogous conditions. However, competing 1,2-addition pathways often reduce regioselectivity, necessitating low-temperature conditions (−40°C to −78°C) and slow reagent addition. A comparative study demonstrated that phenyllithium provides superior conjugate addition efficiency (68% vs. 45% for Grignard), attributed to its stronger nucleophilicity and reduced basicity.

Cyclization Strategies for Ring Formation

Dieckmann Condensation of Diesters

Intramolecular cyclization of α-phenyl-δ-keto esters via Dieckmann condensation offers a route to cycloheptadienones. For example, ethyl 2-benzoylhept-6-enoate, prepared from ethyl benzoylacetate and 4-bromo-1-butene using sodium hydride (NaH) in dimethylformamide (DMF), undergoes decarboxylative elimination upon heating. This method, while efficient for six-membered rings (82% conversion), requires extended reaction times (20 h) for seven-membered systems due to increased ring strain.

Ring-Expansion via Cope Elimination

Thermal Cope elimination of N-oxide derivatives derived from 1-phenyl-2-vinylcycloheptanol provides access to the dienone framework. This approach leverages the-sigmatropic rearrangement to generate the conjugated dienone, with yields contingent on the steric and electronic properties of the N-oxide precursor. Pilot studies report 55–60% yields for analogous cyclohexenone systems, though scalability remains untested for seven-membered analogs.

Oxidation of Allylic Alcohols and Dienols

DDQ Dehydrogenation

Dehydrogenation of saturated ketones using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) represents a viable pathway. Treatment of 2-phenylcycloheptanone with DDQ (1.2 equiv) in refluxing toluene for 12 h generates the dienone via sequential α,β-dehydrogenation. While this method remains theoretical for the target compound, analogous cyclohexanone dehydrogenations achieve 70–75% yields, contingent on the stability of the intermediate enol.

Diels-Alder/Ring-Opening Cascades

Retro-Diels-Alder Strategy

Thermal retro-Diels-Alder cleavage of bicyclic adducts derived from furan and phenylacetylene precursors offers a modular approach. For instance, heating the Diels-Alder adduct of furan and 2-phenylacetylene at 180°C liberates the dienone through cycloelimination. This method, while elegant, suffers from low regiocontrol (≤50% dienone purity), necessitating chromatographic purification.

Ring-Opening of Epoxides

Epoxide intermediates, generated via Sharpless asymmetric epoxidation of divinyl ketones, undergo acid-catalyzed ring-opening to yield cycloheptadienones. Using p-toluenesulfonic acid (pTSA) in refluxing benzene, the epoxide rearranges to the dienone with 65% efficiency. Stereochemical outcomes remain substrate-dependent, limiting broad applicability.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Conditions Yield (%) Limitations
Phenyllithium Addition Cycloheptenone PhLi, TEMPO/NaIO4-SiO2 41 Moderate oxidation efficiency
Dieckmann Condensation Ethyl 2-benzoylhept-6-enoate NaH, DMF, Δ 82 Decarboxylation side products
DDQ Dehydrogenation 2-Phenylcycloheptanone DDQ, toluene, reflux N/A* Untested for dienones
Retro-Diels-Alder Bicyclic furan adduct Thermal activation (180°C) 50 Low regiocontrol

*Theoretical yield based on cyclohexanone analogs.

Mechanistic Considerations and Optimization

Conjugation Stabilization Effects

The extended conjugation in 2-phenylcyclohepta-2,4-dien-1-one imposes significant strain, favoring ring-contraction side reactions. Computational studies (DFT-B3LYP/6-31G*) indicate that the dienone’s LUMO (−2.1 eV) is stabilized by 0.4 eV compared to cycloheptenone, enhancing its susceptibility to nucleophilic attack. This electronic profile necessitates inert atmosphere handling and anhydrous solvents to prevent hydration.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve yields in conjugate additions by stabilizing charged intermediates, while nonpolar solvents (toluene, DCM) favor oxidative dehydrogenation. For the NaIO4-SiO2/TEMPO system, DCM outperforms THF (41% vs. 28% yield), likely due to reduced substrate solubility in THF.

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclohepta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cycloheptane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylcycloheptanone, while reduction can produce phenylcycloheptane.

Scientific Research Applications

2-Phenylcyclohepta-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenylcyclohepta-2,4-dien-1-one involves its interaction with various molecular targets. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can affect biological pathways. For example, its derivatives have been shown to inhibit certain enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Features and Ring Size Effects

  • Cyclohepta vs. Cyclohexa Dienones: Cyclohepta-2,4-dien-1-one Derivatives (e.g., tricarbonyl[η⁴-6-exo-(triphenylphosphino)cyclohepta-2,4-dien-1-one]iron(0) tetrafluoroborate ): The seven-membered ring allows for greater conformational flexibility and reduced ring strain compared to smaller rings. This facilitates coordination chemistry, as seen in its stable iron complex . Cyclohexa-2,4-dien-1-one Derivatives (e.g., 4-nitrocyclohexa-2,4-dien-1-one ): Six-membered rings exhibit higher ring strain, leading to distinct reactivity under thermal conditions. For example, 6-Allyl-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one undergoes thermal rearrangement to form allyl ethers and dienones .
  • Cyclopenta-2,4-dien-1-one Derivatives (e.g., 2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one ): Five-membered rings are highly strained, favoring applications in polymer chemistry due to their propensity for Diels-Alder reactions .

Physical and Chemical Properties

  • Melting Points: Microwave-synthesized dienones exhibit lower melting points compared to conventional methods, likely due to reduced crystallinity .
  • Optical Properties: Anthracene derivatives like (2E,4E)-5-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one (AN-2) demonstrate enhanced nonlinear optical activity due to extended π-conjugation compared to shorter analogs (e.g., AN-1) .

Data Table: Key Properties of Related Compounds

Compound Name Ring Size Substituents Synthesis Method Key Properties/Applications Reference
5-Benzo[1,3]dioxol-5-yl-1-phenyl-penta-2,4-dien-1-one Linear Benzo[1,3]dioxolyl, phenyl Microwave IC₅₀ = 7.247 µg/mL (T47D cells)
(2E,4E)-1-(4-Fluorophenyl)-5-phenylpenta-2,4-dien-1-one Linear 4-Fluorophenyl, phenyl Claisen-Schmidt Biocatalytic reduction substrate
2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one 5-membered Four phenyl groups Claisen-Schmidt Polymer precursor (Diels-Alder)
Tricarbonyl[η⁴-cyclohepta-2,4-dien-1-one]iron(0) 7-membered Triphenylphosphino, CO ligands Coordination chemistry Stable metal complex, crystal packing
6-Allyl-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one 6-membered Allyl, pentamethyl Thermal rearrangement Forms allyl ethers upon heating

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